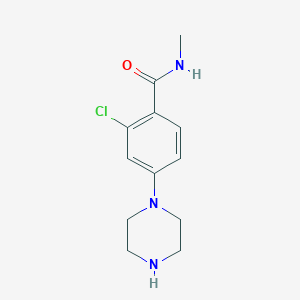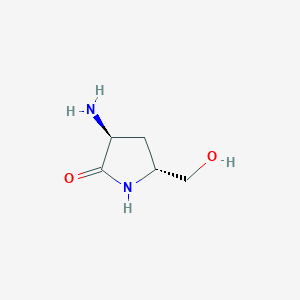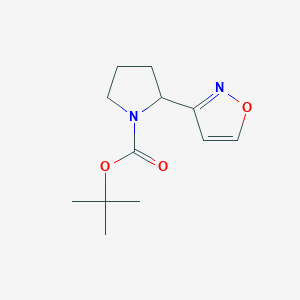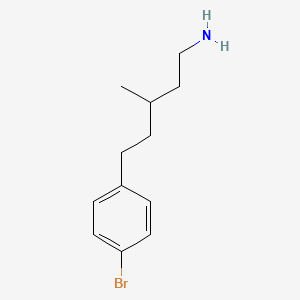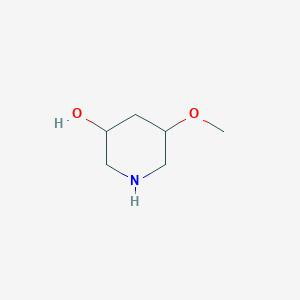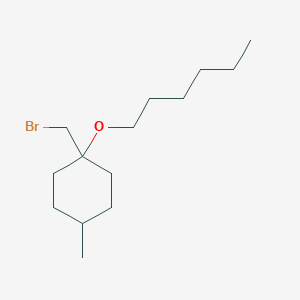
1-(Bromomethyl)-1-(hexyloxy)-4-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-(hexyloxy)-4-methylcyclohexane is an organic compound that features a bromomethyl group, a hexyloxy group, and a methyl group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(hexyloxy)-4-methylcyclohexane typically involves the bromination of a precursor compound. One common method is the bromination of 1-(hexyloxy)-4-methylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-1-(hexyloxy)-4-methylcyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a labeling reagent.
Medicine: Could be explored for its pharmacological properties or as a building block for drug synthesis.
Industry: May be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-(hexyloxy)-4-methylcyclohexane would depend on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In biological systems, the compound could interact with molecular targets such as enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bromomethyl)-4-methylcyclohexane: Lacks the hexyloxy group, making it less hydrophobic.
1-(Chloromethyl)-1-(hexyloxy)-4-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine, which may affect reactivity and biological activity.
1-(Bromomethyl)-1-(hexyloxy)cyclohexane: Lacks the methyl group, which could influence steric effects and reactivity.
Uniqueness
1-(Bromomethyl)-1-(hexyloxy)-4-methylcyclohexane is unique due to the combination of its functional groups, which can impart specific chemical and physical properties. The presence of the hexyloxy group increases its hydrophobicity, while the bromomethyl group provides a reactive site for further chemical modifications.
Eigenschaften
Molekularformel |
C14H27BrO |
|---|---|
Molekulargewicht |
291.27 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-hexoxy-4-methylcyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-3-4-5-6-11-16-14(12-15)9-7-13(2)8-10-14/h13H,3-12H2,1-2H3 |
InChI-Schlüssel |
FVAUCZQHPHXZDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1(CCC(CC1)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
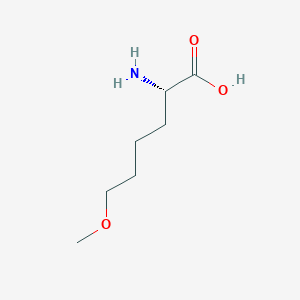
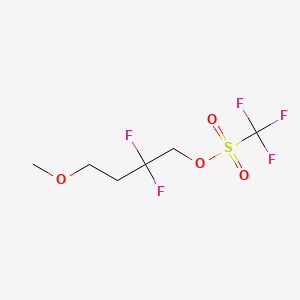

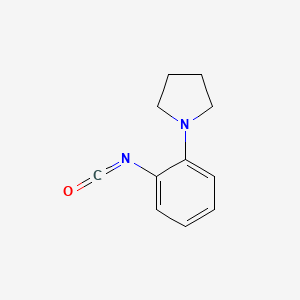

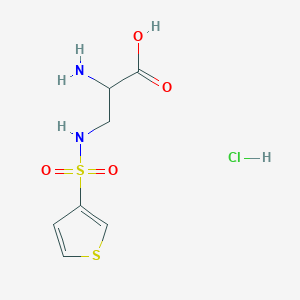
![4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile](/img/structure/B13558225.png)
